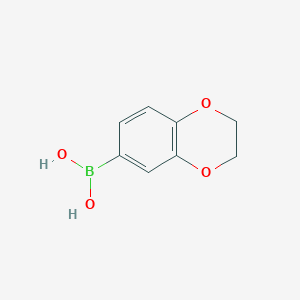

1,4-Benzodioxane-6-boronic acid

Übersicht

Beschreibung

1,4-Benzodioxane-6-boronic acid is an organic compound with the molecular formula C8H9BO4. It is a boronic acid derivative that features a benzodioxane ring structure. This compound is primarily used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,4-Benzodioxane-6-boronic acid can be synthesized through various methods. One common approach involves the electrophilic trapping of an organometallic reagent with a boric ester. This method is widely used due to its efficiency and the relatively mild reaction conditions required .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are facilitated by palladium catalysts and typically occur under mild conditions, making them suitable for large-scale synthesis .

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

This reaction is pivotal for synthesizing biaryl and heterobiaryl compounds. The boronic acid group reacts with aryl/heteroaryl halides or triflates under palladium catalysis.

Key Features:

-

Catalysts: Pd(PPh₃)₄ or PdCl₂(dppf)

-

Bases: K₂CO₃, Na₂CO₃

-

Solvents: THF, dioxane, or DME

-

Temperature: 60–100°C

Applications:

Example Reaction:

| Reaction Component | Details |

|---|---|

| Yield | 70–85% |

| Selectivity | High for para-substituted aryl partners |

| Byproducts | Minimal homocoupling |

Iodocyclization Reactions

The compound participates in palladium-catalyzed iodocyclization to form fused heterocycles like pyranoquinolines.

Conditions:

-

Reagents: I₂, Pd(OAc)₂

-

Solvent: DCM or CHCl₃

-

Temperature: 25–40°C

Mechanism:

-

Oxidative addition of iodine to palladium.

-

Coordination of the boronic acid to the metal center.

-

Cyclization via C–I bond formation.

Outcome:

Addition Reactions with 1,8-Naphthyridine N-Oxides

The boronic acid undergoes nucleophilic addition to N-oxides, forming adducts used in heterocyclic synthesis.

Key Parameters:

-

Molar Ratio: 1:1 (boronic acid:N-oxide)

-

Solvent: Ethanol or acetonitrile

-

Catalyst: None (thermal activation)

Product:

Comparative Reactivity with Similar Boronic Acids

The benzodioxane ring enhances stability and directs regioselectivity compared to simpler arylboronic acids.

| Compound | Reaction Rate (Suzuki Coupling) | Preferred Substitution Pattern |

|---|---|---|

| 1,4-Benzodioxane-6-boronic acid | Moderate | Para > Ortho |

| Phenylboronic acid | Fast | Ortho ≈ Para |

| 4-Methoxyphenylboronic acid | Slow | Para exclusively |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : CHBO

- Molecular Weight : 179.97 g/mol

- CAS Number : 164014-95-3

The compound features a boronic acid functional group, which is known for its ability to form reversible covalent complexes with diols, making it particularly useful in various biochemical applications.

Organic Synthesis

1,4-Benzodioxane-6-boronic acid is primarily utilized in organic synthesis through several key reactions:

- Suzuki-Miyaura Coupling : This reaction is widely used for the formation of carbon-carbon bonds. The compound acts as a boron reagent to couple aryl halides with various nucleophiles, leading to the synthesis of complex organic molecules such as aryl-substituted oxabenzindoles and methanobenzindoles .

- Iodocyclization : It participates in palladium-catalyzed iodocyclization reactions to synthesize pyranoquinolines, which are important intermediates in the development of pharmaceutical compounds .

- Addition Reactions : The compound can react with 1,8-naphthyridine N-oxides to yield various derivatives useful in medicinal chemistry .

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential therapeutic applications:

- Bioactive Compound Development : The compound has been involved in the synthesis of bioactive compounds that target specific biological pathways. For instance, it has been used to create inhibitors for bromodomain-containing proteins (BET proteins), which are implicated in cancer progression .

- Pharmaceutical Intermediates : Its ability to form stable complexes makes it valuable in the synthesis of pharmaceutical intermediates that can enhance drug efficacy and specificity .

Material Science

The compound's unique chemical properties allow it to be applied in material science:

- Advanced Materials Production : It is used in the development of advanced materials, including polymers and nanomaterials, which can be tailored for specific applications such as drug delivery systems or sensors .

Case Study 1: Development of BET Inhibitors

A study investigated the use of this compound in synthesizing small-molecule inhibitors targeting BET bromodomains. These inhibitors demonstrated significant anti-cancer activity by suppressing tumor growth in various cancer models. The research highlighted the compound's role in modifying the binding affinity of inhibitors through induced-fit mechanisms, showcasing its potential as a therapeutic agent .

Case Study 2: Synthesis of Pyranoquinolines

Another study focused on utilizing this compound for synthesizing pyranoquinolines through iodocyclization reactions. The resulting compounds exhibited promising biological activities, indicating their potential as lead compounds for further drug development .

Data Tables

| Application Area | Reaction Type | Key Products |

|---|---|---|

| Organic Synthesis | Suzuki-Miyaura Coupling | Aryl-substituted oxabenzindoles |

| Organic Synthesis | Iodocyclization | Pyranoquinolines |

| Medicinal Chemistry | Inhibitor Development | BET inhibitors |

| Material Science | Advanced Materials Production | Polymers and Nanomaterials |

Wirkmechanismus

The primary mechanism of action for 1,4-Benzodioxane-6-boronic acid involves its role in Suzuki-Miyaura coupling reactions. In these reactions, the compound acts as a nucleophile, transferring an organic group from boron to palladium.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenylboronic Acid: Another boronic acid derivative used in Suzuki-Miyaura coupling.

4-Methoxyphenylboronic Acid: Similar in structure and used in similar reactions.

2-Thienylboronic Acid: Used in the synthesis of heterocyclic compounds.

Uniqueness

1,4-Benzodioxane-6-boronic acid is unique due to its benzodioxane ring structure, which imparts specific reactivity and stability characteristics. This makes it particularly useful in the synthesis of complex organic molecules and pharmaceutical intermediates .

Biologische Aktivität

1,4-Benzodioxane-6-boronic acid (CAS No. 164014-95-3) is a boronic acid derivative characterized by its unique molecular structure, which includes a benzodioxane moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and immunomodulation. This article reviews the biological activity of this compound, highlighting key research findings, mechanisms of action, and relevant case studies.

- Molecular Formula: CHBO

- Molecular Weight: 179.97 g/mol

- Melting Point: 187 °C

- Solubility: Soluble in polar organic solvents such as ethanol and dimethyl sulfide .

This compound has been investigated primarily for its role as an inhibitor of the programmed cell death protein 1 (PD-1) and programmed death-ligand 1 (PD-L1) interaction. This pathway is crucial in cancer immunotherapy as it regulates T-cell activation and immune response against tumors.

Inhibition of PD-1/PD-L1 Interaction

Research indicates that compounds derived from this compound can effectively disrupt the PD-1/PD-L1 complex formation. This disruption enhances T-cell activation and promotes an anti-tumor immune response. For instance, a study demonstrated that a terphenyl-based small-molecule inhibitor incorporating this compound significantly increased the activation of Jurkat effector cells in the presence of PD-L1 .

Case Study 1: Immunological Response Enhancement

In a study focusing on immune modulation, researchers evaluated the effects of several compounds including this compound on primary human immune cells. The results showed that these compounds could restore T-cell receptor-mediated activation in Jurkat cells when PD-L1 was present. The best-performing compound exhibited an EC value lower than previously established PD-L1 inhibitors .

Case Study 2: Cytotoxicity Assessment

In terms of cytotoxicity, several derivatives were tested against Jurkat effector cells. The findings indicated that while some compounds exhibited cytotoxic effects, they were comparable to existing therapies such as BMS-1166. Notably, the compounds derived from 1,4-benzodioxane showed lower cytotoxicity than others tested under similar conditions .

Comparative Data Table

| Compound Name | Activity Type | EC (µM) | Cytotoxicity Level |

|---|---|---|---|

| This compound | PD-L1 Inhibition | <10 | Moderate |

| BMS-1166 | PD-L1 Inhibition | ~15 | High |

| Compound A | PD-L1 Inhibition | <5 | Low |

Eigenschaften

IUPAC Name |

2,3-dihydro-1,4-benzodioxin-6-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO4/c10-9(11)6-1-2-7-8(5-6)13-4-3-12-7/h1-2,5,10-11H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQDUGGGBJXULJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)OCCO2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379869 | |

| Record name | 1,4-Benzodioxane-6-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164014-95-3 | |

| Record name | 1,4-Benzodioxane-6-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,3-dihydro-1,4-benzodioxin-6-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.